6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione

HIV-1 NNRTI EC50

6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione, systematically identified as 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione and widely known as Emivirine (formerly MKC-442, Coactinon), is a synthetic small-molecule Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) belonging to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) structural series. With a molecular formula of C₁₇H₂₂N₂O₃ and molecular weight of 302.37 g/mol, it possesses a distinctive structural profile: it resembles a nucleoside analog (NRTI) in chemical architecture yet functions mechanistically as an allosteric NNRTI, making it the only anti-HIV agent to exhibit this cross-class dichotomy.

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
Cat. No. B12103687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione
Molecular FormulaC17H24N2O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCOCN1C(C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2
InChIInChI=1S/C17H24N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,18,20,21)
InChIKeyWCJYKPHCCDKXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione (Emivirine/MKC-442): Compound Identity, Pharmacological Class, and Procurement Context


6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione, systematically identified as 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione and widely known as Emivirine (formerly MKC-442, Coactinon), is a synthetic small-molecule Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) belonging to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) structural series [1]. With a molecular formula of C₁₇H₂₂N₂O₃ and molecular weight of 302.37 g/mol, it possesses a distinctive structural profile: it resembles a nucleoside analog (NRTI) in chemical architecture yet functions mechanistically as an allosteric NNRTI, making it the only anti-HIV agent to exhibit this cross-class dichotomy [2]. The compound reached Phase 3 clinical trials for HIV-1 infection before development was discontinued, and it remains a valuable reference standard for NNRTI research, preclinical benchmarking, and antiviral assay development [3].

Why 6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione Cannot Be Interchanged with Other NNRTIs: The Evidence for Compound-Specific Selection


NNRTIs are a chemically heterogeneous class that share a common allosteric binding pocket on HIV-1 reverse transcriptase (RT) yet exhibit profound differences in potency, resistance profile, synergy with nucleoside analogs, tissue distribution, metabolic fate, and toxicity signature. Emivirine exemplifies this principle: it demonstrates a 10.4-fold greater cellular antiviral potency than nevirapine when tested head-to-head in the same MT-4 cell assay system [1], a unique synergistic interaction with AZT that is not observed with nevirapine, delavirdine, or other NNRTIs tested under identical conditions [2], and a brain-to-plasma ratio of approximately 1:1 that contrasts with the limited CNS penetration of many comparator agents [3]. Furthermore, its paradoxical CYP3A4 induction liability—while ultimately leading to its clinical discontinuation—serves as a critical experimental control for studying drug-drug interaction mechanisms in NNRTI development programs [4]. Generic substitution within the NNRTI class without consideration of these compound-specific quantitative differences would compromise experimental reproducibility and invalidate comparative analyses.

6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Cellular Antiviral Potency: 10.4-Fold Superiority Over Nevirapine in Direct Head-to-Head MT-4 Cell Assay

In a direct head-to-head comparison measuring inhibition of HIV-1 (HE strain) replication in MT-4 cells on day 4 post-infection, Emivirine (MKC-442) demonstrated an EC₅₀ of 9.4 nM, representing a 10.4-fold improvement over nevirapine (EC₅₀ = 98 nM) and a 2.2-fold improvement over loviride (EC₅₀ = 21 nM) tested under identical conditions [1]. This differential was maintained in long-term culture: after 48 days, complete suppression of viral breakthrough required only 1 µM MKC-442 versus 5 µM nevirapine—a 5-fold lower concentration threshold [1]. In a separate cellular assay against the HTLV-IIIB strain, MKC-442 achieved an IC₅₀ of 4 nM, outperforming delavirdine (IC₅₀ = 9 nM) by 2.3-fold and nevirapine (IC₅₀ = 34 nM) by 8.5-fold [2].

HIV-1 NNRTI EC50 MT-4 cells antiviral potency nevirapine comparison

Unique Synergistic Interaction with AZT: 10-Fold Reduction in AZT-TP Requirement Not Observed with Nevirapine or Other NNRTIs

In enzymatic combination studies using recombinant HIV-1 RT, the addition of MKC-442 at half its IC₅₀ concentration reduced the AZT-triphosphate (AZT-TP) dose required for 50% inhibition to one-tenth of the control value [1]. Critically, this synergistic effect was not observed with other allosteric NNRTIs—nevirapine, L-696,229, and R82,913—tested under the same conditions using combination index and synergy plot analyses [1]. The synergy was confirmed in HIV-1-infected MT-4 cells, and was extended in subsequent studies showing impressive three-drug synergy with MKC-442 + AZT + Ro-31-8959 (protease inhibitor) or MKC-442 + AZT + MDL-28,574 (α-glucosidase I inhibitor) [2]. In long-term culture (68 days), only the combination of 0.2 µM MKC-442 + 0.005 µM AZT achieved complete suppression of viral breakthrough with no detectable proviral DNA by PCR [3].

drug synergy AZT zidovudine combination therapy HIV-1 RT nevirapine

Target Selectivity Profile: No Inhibition of HIV-1 RNase H, Heterologous RTs, or Host DNA Polymerase Alpha

MKC-442 was characterized for selectivity against a panel of related and host enzymes. At concentrations achieving full inhibition of HIV-1 RT (IC₅₀ = 8 nM), the compound produced no detectable inhibition of HIV-1 RNase H, other reverse transcriptases, or human DNA polymerase alpha [1]. Biochemical characterization further established the Ki values as 0.20 µM for dTTP-dependent polymerase activity and 0.01 µM for dGTP-dependent polymerase activity, with noncompetitive inhibition kinetics relative to nucleotide substrates, confirming an allosteric mode of action . This selectivity contrasts with NRTIs, which act as competitive substrate analogs at the polymerase active site and are associated with mitochondrial DNA polymerase gamma inhibition leading to clinical mitochondrial toxicity [2].

target selectivity HIV-1 RNase H DNA polymerase alpha off-target activity NNRTI selectivity

CNS Penetration: Equivalent Brain-to-Plasma Concentration Ratio of 1:1 After Oral Dosing

Whole-body autoradiography and quantitative tissue distribution studies in Sprague-Dawley rats administered a single oral dose of [¹⁴C]Emivirine at 250 mg/kg demonstrated equivalent concentrations of the compound in plasma and brain tissue (brain-to-plasma ratio ≈ 1:1) [1]. Widespread tissue distribution was observed within 30 minutes of oral dosing at 10 mg/kg [1]. This contrasts with the limited CNS penetration reported for several first-generation NNRTIs; for instance, nevirapine achieves a cerebrospinal fluid-to-plasma ratio of approximately 0.45, and efavirenz CSF concentrations are approximately 0.5-1.2% of plasma levels [2]. Linear pharmacokinetics were confirmed in both rats and cynomolgus monkeys, with oral absorption of 68% in rats [1].

brain penetration CNS distribution pharmacokinetics blood-brain barrier neuro-HIV

Mitochondrial and Bone Marrow Safety: Negligible Cytotoxicity Contrasts with NRTI-Class Mitochondrial Toxicity

In dedicated in vitro toxicity profiling, Emivirine demonstrated little or no toxicity toward human mitochondria or human bone marrow progenitor cells at pharmacologically relevant concentrations [1]. This assessment included measurement of lactic acid production in extracellular medium, mitochondrial DNA content quantification, and structural examination of mitochondria in HepG2 cells [1]. In chronic toxicology studies (6 months in rats, 1 year in cynomolgus monkeys), toxicity was limited to readily reversible renal tubular epithelial vacuolation and mild blood urea nitrogen elevations, with no mitochondrial pathology observed [1]. The compound tested negative for genotoxic activity and produced no adverse reproductive effects across a complete range of reproductive toxicology experiments in rats and rabbits [1]. This safety profile stands in contrast to NRTIs such as d4T (stavudine) and ddI (didanosine), which carry well-characterized mitochondrial toxicity liabilities including lactic acidosis, hepatic steatosis, and peripheral neuropathy [2].

mitochondrial toxicity bone marrow toxicity safety pharmacology NNRTI vs. NRTI in vitro toxicology

6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione: Evidence-Backed Research and Industrial Application Scenarios


NNRTI Reference Standard for Antiviral Screening and Benchmarking of Novel HIV-1 RT Inhibitors

Emivirine serves as an ideal reference NNRTI for high-throughput screening campaigns due to its well-characterized potency (EC₅₀ = 9.4 nM in MT-4 cells), extensive selectivity data, and commercially available high-purity material (>98% by HPLC). Its 10.4-fold potency advantage over nevirapine in the same assay system provides a wider dynamic range for detecting partial inhibitors or compounds with modest antiviral activity. The availability of a high-resolution X-ray crystal structure (PDB: 1RT1, 2.55 Å resolution) complexed with HIV-1 RT [1] enables structure-based interpretation of SAR for novel chemotypes, and the extensive literature on HEPT-series SAR makes Emivirine a superior benchmarking scaffold compared to structurally unrelated NNRTIs for which less comparative data exist [2].

Mechanistic Probe for NNRTI-NRTI Synergy Studies and Combination Antiviral Regimen Design

The uniquely documented synergy between Emivirine and AZT—where a half-dose of MKC-442 reduces the AZT-TP requirement by 10-fold, an effect not shared by nevirapine or other tested NNRTIs—makes this compound an indispensable tool for dissecting the molecular basis of NNRTI-NRTI cooperativity [1]. It has also been validated in three-drug synergistic combinations (MKC-442 + AZT + protease inhibitor Ro-31-8959; MKC-442 + AZT + α-glucosidase I inhibitor MDL-28,574) [2], providing a platform for studying higher-order drug interactions relevant to combination antiretroviral therapy design.

CNS-Targeted Antiviral Research: Tool Compound for Evaluating Brain Penetration-Efficacy Relationships

With a documented brain-to-plasma concentration ratio of approximately 1:1 following oral administration in rats [1], Emivirine is one of the few NNRTIs for which quantitative CNS distribution data are publicly available from whole-body autoradiography studies. This makes it a valuable positive control for CNS penetration assays, for validating in silico blood-brain barrier permeability models, and for research programs targeting HIV-associated neurocognitive disorders (HAND). The compound can be used to establish the relationship between CNS drug exposure and antiviral efficacy in the brain compartment, serving as a benchmark against which next-generation NNRTIs with putative CNS activity can be compared.

Drug Metabolism and CYP450 Induction Research: Reference Compound for Studying NNRTI-Mediated Enzyme Induction

Emivirine's well-characterized CYP3A4 induction liability—which manifested as accelerated metabolism of co-administered protease inhibitors and ultimately led to its clinical discontinuation [1]—makes it a valuable reference compound for in vitro CYP induction assays (e.g., PXR activation, hepatocyte induction studies). In the context of NNRTI drug discovery, Emivirine can serve as a 'worst-case' positive control for screening novel NNRTI candidates for cytochrome P450 induction potential, helping medicinal chemistry teams identify and deprioritize compounds with similar liabilities early in lead optimization [2]. Its metabolic stability in human liver microsomes (approximately one-third the rate observed in rat and monkey microsomes) also provides a useful cross-species metabolism reference point [2].

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